
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple alkyl groups and a cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the alkyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.
Alkylation Reactions: Introduction of the methyl, propan-2-yl, and prop-1-en-2-yl groups using alkylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.
Reduction: Reduction of double bonds or carbonyl groups using reducing agents.
Substitution: Replacement of hydrogen atoms with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.
科学研究应用
3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
作用机制
The mechanism by which 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interaction with cellular receptors, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-one: Lacks the prop-1-en-2-yl group.
6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one: Lacks the methyl group.
Uniqueness
This article provides a comprehensive overview of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
54735-45-4 |
|---|---|
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H20O/c1-8(2)11-7-6-10(5)12(9(3)4)13(11)14/h8,11H,3,6-7H2,1-2,4-5H3 |
InChI 键 |
JUIHVZGOBADIQY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)C(CC1)C(C)C)C(=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


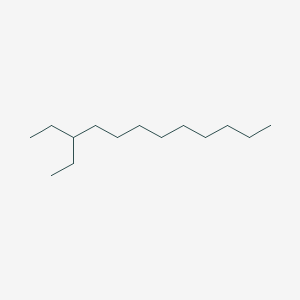
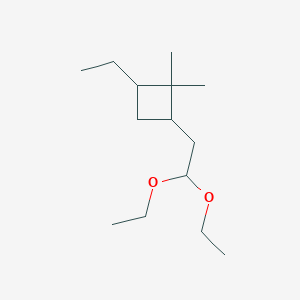
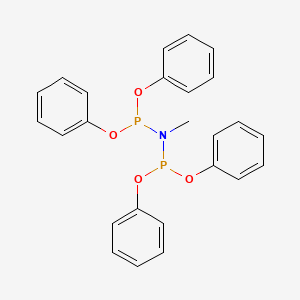
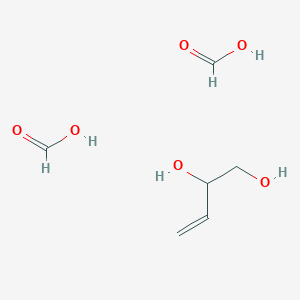
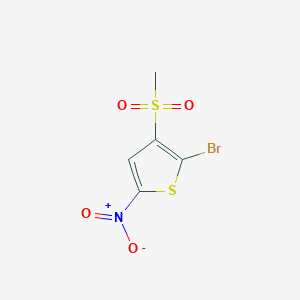

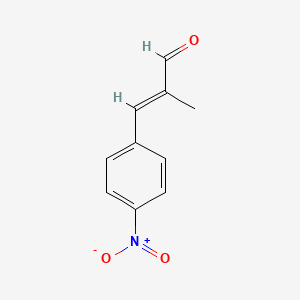
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
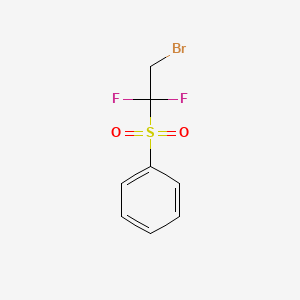
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
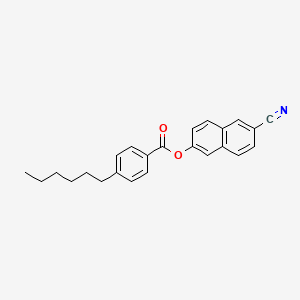
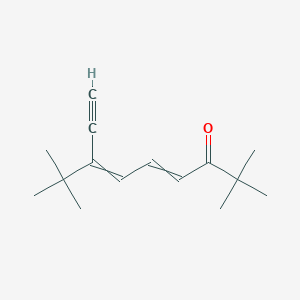

![N-[(E)-[4-[(E)-2-(1-ethenyl-5-nitroimidazol-2-yl)ethenyl]phenyl]methylideneamino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14626198.png)
